3-Chlorocinnamic acid
Overview
Description
3-Chlorocinnamic acid is an organic compound with the molecular formula C9H7ClO2. It is a derivative of cinnamic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its crystalline structure and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It is structurally similar to cinnamic acid, which is known to interact with various enzymes and receptors in the body .
Mode of Action
It has been shown that similar compounds like cinnamic acid can interact with their targets and cause changes in their function .
Biochemical Pathways
3-Chlorocinnamic acid may affect various biochemical pathways. For instance, a study has shown that a compound similar to this compound, known as 4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3Cl-AHPC), can bind to the Small Heterodimer Partner (SHP) and affect the repression of bile acid biosynthetic CYP7A1 and CYP8B1 genes .
Result of Action
For example, cinnamic acid derivatives have been reported to have antimicrobial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorocinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic anhydrides in the presence of bases such as sodium or potassium salts . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of aromatic aldehydes with malonic acid in the presence of a base .
Industrial Production Methods: On an industrial scale, this compound is often produced using the Heck reaction. This method involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst . The reaction conditions typically include high temperatures and the use of solvents such as dimethylformamide or toluene.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorobenzoic acid.
Reduction: Reduction of this compound can yield 3-chlorophenylpropionic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 3-Chlorobenzoic acid.
Reduction: 3-Chlorophenylpropionic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Scientific Research Applications
3-Chlorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of polymers and as a precursor for the synthesis of other chemicals.
Comparison with Similar Compounds
4-Chlorocinnamic acid: Similar structure but with the chlorine atom at the fourth position.
2-Chlorocinnamic acid: Chlorine atom at the second position.
Cinnamic acid: The parent compound without any chlorine substitution.
Uniqueness: 3-Chlorocinnamic acid is unique due to the position of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGOJWPSXRALK-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901054 | |
Record name | NoName_105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14473-90-6, 1866-38-2 | |
Record name | (2E)-3-(3-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14473-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-m-Chlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1866-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-m-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | m-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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